7-Bromo-1-ethylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-ethylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-2-9-4-3-5-10-6-7-11(13)8-12(9)10/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAOYLJMYBXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 1 Ethylnaphthalene
Classical Approaches to Substituted Naphthalenes Applicable to 7-Bromo-1-ethylnaphthalene Synthesis
Classical methods provide the foundational logic for building the naphthalene (B1677914) skeleton and introducing initial substituents. However, achieving the 1,7-disubstituted pattern often requires adapting these standard procedures.
The Haworth synthesis is a powerful method for constructing the naphthalene ring system from simpler aromatic and aliphatic precursors. iptsalipur.orgcopbela.org The general sequence involves the Friedel-Crafts acylation of an aromatic ring with succinic anhydride (B1165640), followed by reduction, intramolecular cyclization, and aromatization. uomustansiriyah.edu.iq
To apply this to this compound, one could theoretically start with a pre-substituted benzene (B151609) derivative. A plausible, though complex, adaptation would begin with 4-bromoanisole (B123540).
Hypothetical Haworth Pathway:
Friedel-Crafts Acylation: Reaction of 4-bromoanisole with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield β-(4-bromo-2-methoxybenzoyl)propionic acid.
Clemmensen Reduction: The ketone is reduced to an alkyl group using amalgamated zinc and hydrochloric acid, yielding γ-(4-bromo-2-methoxyphenyl)butyric acid.
Intramolecular Cyclization: Treatment with a strong acid promotes an intramolecular Friedel-Crafts reaction to form a new six-membered ring, resulting in a substituted tetralone.
Further Elaboration: The tetralone intermediate could then be reacted with an ethyl Grignard reagent to introduce the ethyl group at the C-1 position.
Aromatization and Demethylation: Dehydration, followed by dehydrogenation (e.g., using palladium), would yield the aromatic naphthalene ring. A final demethylation step would be required to remove the methoxy (B1213986) group, which is not part of the target molecule.
This approach highlights the flexibility of the Haworth synthesis but also its complexity when targeting specific isomers, as regioselectivity at the initial and cyclization steps must be carefully controlled. spcmc.ac.in
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings. iitk.ac.in The synthesis of the 1-ethylnaphthalene (B72628) precursor is a critical first step.
Alkylation vs. Acylation: Direct Friedel-Crafts ethylation of naphthalene with ethyl chloride and AlCl₃ is often complicated by polyalkylation and isomerization. Furthermore, steric hindrance at the C-1 (alpha) position can favor the formation of the 2-ethylnaphthalene (B165323) isomer, especially with bulkier alkyl groups. stackexchange.comstackexchange.com
Acylation-Reduction Route: A more reliable method to obtain 1-ethylnaphthalene is a two-step process. First, naphthalene undergoes Friedel-Crafts acylation with acetyl chloride. The regioselectivity of this reaction is highly dependent on the solvent. libretexts.org In solvents like carbon disulfide (CS₂) or dichloromethane, the kinetically favored 1-acetylnaphthalene is the major product. libretexts.org This ketone can then be reduced to 1-ethylnaphthalene via methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction. unt.edu
Table 1: Solvent Effects in Friedel-Crafts Acylation of Naphthalene This table illustrates how solvent choice can direct the position of acylation on a naphthalene ring.
| Acylating Agent | Catalyst | Solvent | Major Product | Reference(s) |
|---|---|---|---|---|
| Acetyl Chloride | AlCl₃ | Carbon Disulfide (CS₂) | 1-Acetylnaphthalene (kinetic) | libretexts.org |
| Acetyl Chloride | AlCl₃ | Nitrobenzene | 2-Acetylnaphthalene (thermodynamic) | libretexts.org |
Once 1-ethylnaphthalene is formed, the subsequent bromination step presents the main regiochemical hurdle.
Electrophilic aromatic bromination of naphthalene and its derivatives is governed by the electronic properties of the ring and its substituents.
Bromination of Naphthalene: The direct bromination of unsubstituted naphthalene with Br₂ readily yields 1-bromonaphthalene (B1665260) as the primary product, as the C-1 position is the most reactive site for electrophilic attack. researchgate.net
Directing Effects of the Ethyl Group: In 1-ethylnaphthalene, the ethyl group is an electron-donating, activating group. almaaqal.edu.iq In electrophilic aromatic substitution, such groups are ortho, para-directing. savemyexams.comlibretexts.org For the naphthalene ring system, this means the incoming electrophile (Br⁺) would be directed to positions 2 and 4 (on the same ring as the ethyl group) and to a lesser extent, the peri-position 8 and position 5. The desired C-7 position is meta to the ethyl group and is therefore electronically disfavored for substitution. Consequently, direct bromination of 1-ethylnaphthalene would not be expected to produce this compound in any significant yield.
The synthesis of specific dibromonaphthalenes often requires specialized conditions or catalysts to overcome these innate reactivity patterns. mdpi.com
Grignard reagents offer a powerful alternative to Friedel-Crafts reactions for forming carbon-carbon bonds. psu.edu This method is particularly effective for synthesizing the 1-ethylnaphthalene precursor.
The most direct approach involves:
Formation of Grignard Reagent: 1-Bromonaphthalene is reacted with magnesium metal in a dry ether solvent (like diethyl ether or THF) to form 1-naphthylmagnesium bromide.
Alkylation: The resulting Grignard reagent is then treated with an ethylating agent, such as diethyl sulfate, to yield 1-ethylnaphthalene. unt.edupsu.edu
This method is well-documented and provides a clean route to the 1-substituted precursor, avoiding the isomerization and polyalkylation issues associated with Friedel-Crafts alkylation. psu.edu
Modern Catalytic Approaches for this compound Synthesis
Modern catalytic methods, particularly those using transition metals, provide powerful tools for achieving regioselectivity that is impossible through classical approaches.
Transition metal catalysis offers highly regioselective pathways for C-H functionalization and cross-coupling reactions. These methods represent the most plausible strategies for the synthesis of this compound.
One promising strategy involves a C-H activation/bromination sequence. Palladium-catalyzed C-H halogenation has been developed to install halogens at positions not typically accessible via electrophilic substitution. beilstein-journals.org A hypothetical route could involve a palladium catalyst with a specific ligand designed to direct bromination to the sterically accessible C-7 position of 1-ethylnaphthalene.
A more concrete and powerful strategy relies on selective cross-coupling with a pre-functionalized naphthalene core. acs.orgnih.gov This synthetic plan would proceed as follows:
Dibromination of Naphthalene: Naphthalene is first dibrominated to create a statistical mixture of dibromonaphthalene isomers. mdpi.com
Isolation of 1,7-Dibromonaphthalene (B1609875): The desired 1,7-dibromonaphthalene isomer is isolated from the mixture using chromatographic or crystallization techniques.
Regioselective Cross-Coupling: The key step is a selective reaction at one of the two C-Br bonds. The C-1 (alpha) position in naphthalenes is generally more reactive in many transition metal-catalyzed reactions than the C-7 (beta) position. acs.orgnih.gov Therefore, a Suzuki or Negishi coupling reaction could be performed using an ethyl-containing organometallic reagent (e.g., ethylboronic acid or diethylzinc) with a palladium catalyst. Under carefully controlled conditions, the catalyst would selectively facilitate the coupling at the C-1 position, replacing the bromine with an ethyl group while leaving the C-7 bromine atom untouched.
Table 2: Regioselective Reactions on 1,7-Dibromonaphthalene This table summarizes how different reaction types can selectively target the C-1 versus the C-7 position, enabling the synthesis of unsymmetrically substituted naphthalenes. acs.orgnih.gov
| Reaction Type | Reagent(s) | Catalyst/Conditions | Major Position Functionalized | Reference(s) |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) | C-7 (less hindered) | acs.orgnih.gov |
| Bromine-Lithium Exchange | n-Butyllithium | -78 °C | C-1 (more hindered) | acs.orgnih.gov |
This modern approach, leveraging the differential reactivity of the two bromine atoms under transition metal catalysis, represents the most viable and strategically sound pathway for the synthesis of this compound. acs.orgnih.gov
Catalytic Reductions and Functional Group Interconversions
The synthesis of specifically substituted naphthalenes such as this compound often involves strategic reduction of the naphthalene core or the interconversion of functional groups to achieve the desired substitution pattern.
Catalytic reduction of the naphthalene ring system can yield di-, tetra-, or perhydro-naphthalene derivatives depending on the reagents and conditions employed. For instance, naphthalene can be reduced by hydrogen gas with nickel or platinum catalysts to form 1,2-dihydronaphthalene, also known as tetralin. ijrpr.com Chemical reducing agents are also effective; sodium in ethanol (B145695) reduces naphthalene to 1,4-dihydronaphthalene, while using a higher boiling point alcohol like isopentyl alcohol with sodium leads to the formation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). uomustansiriyah.edu.iq A notable method for the reduction of disubstituted naphthalenes utilizes the potassium-graphite intercalate, C8K, in tetrahydrofuran (B95107) (THF) at 0°C. huji.ac.il This system provides a mild alternative to Birch-type reactions and yields mainly dihydro products, with the heterogeneous graphite (B72142) catalyst being easily separated from the reaction mixture. huji.ac.il
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk These transformations are critical for introducing or modifying substituents on the naphthalene scaffold. Common FGIs include the conversion of amines to amides, carboxylic acids to esters, and the transformation of alcohols into better leaving groups like sulfonate esters to facilitate substitution reactions. solubilityofthings.comvanderbilt.edu In the context of synthesizing naphthalene derivatives, an amine group can be introduced via the reduction of a nitro group, which in turn can be converted to a variety of other functionalities via diazotization. uomustansiriyah.edu.iq Similarly, a bromo-substituent, like the one in this compound, can be used to form organometallic intermediates such as Grignard reagents, opening pathways for C-C bond formation. uomustansiriyah.edu.iq
The following table summarizes various reduction methods applicable to naphthalene systems.
| Reagent/Catalyst | Substrate | Product(s) | Reference |
| H₂ / Ni or Pt | Naphthalene | 1,2-Dihydronaphthalene (Tetralin) | ijrpr.com |
| Na / Ethanol | Naphthalene | 1,4-Dihydronaphthalene | uomustansiriyah.edu.iq |
| Na / Isopentyl alcohol | Naphthalene | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | uomustansiriyah.edu.iq |
| C₈K / THF | Disubstituted Naphthalenes | Dihydro products | huji.ac.il |
Polymeric Reagents as Catalysts in Bromination/Derivatization
Polymeric reagents, which are reactive species attached to a polymer backbone, offer significant advantages in chemical synthesis, most notably the ease of separation and recovery from the reaction mixture. scispace.com In the context of synthesizing bromo-naphthalene derivatives, these reagents can serve as safer and more manageable alternatives to molecular bromine. scispace.com
A novel polymeric reagent, poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) (PBNS), has been synthesized and demonstrated as an efficient catalyst. scispace.com This reagent is stable, inexpensive, and can be recycled and reused multiple times without a significant drop in yield. scispace.com PBNS acts as a source for the in-situ generation of Br+, which is essential for electrophilic bromination reactions. scispace.com While its direct application to the synthesis of this compound is not explicitly detailed, its utility in derivatizing naphthalene scaffolds highlights the potential of polymer-supported reagents in this area. scispace.com The use of such N-bromo compounds is widespread in industrial processes for synthesizing pharmaceuticals and agrochemicals. scispace.com
The benefits of using a polymeric reagent like PBNS are summarized below:
| Feature | Description | Reference |
| Ease of Use | Simple to prepare and can be easily separated from the reaction mixture by filtration. | scispace.com |
| Stability | Stable for several months under normal laboratory conditions. | scispace.com |
| Reusability | The polysulfonamide backbone can be recovered, re-brominated, and reused for at least four cycles without significant loss of activity. | scispace.com |
| Safety | Provides a safer alternative to using hazardous molecular bromine directly. | scispace.com |
Multi-Step Synthetic Sequences and Intermediate Compound Considerations
Preparation of Key Precursors for this compound Synthesis
The synthesis of this compound relies on the strategic assembly of key precursors that already contain the required substitution pattern or can be readily functionalized. A common and adaptable method for preparing substituted naphthalenes is the Haworth synthesis. uomustansiriyah.edu.iq This sequence can be modified to produce specific isomers by starting with an appropriately substituted benzene derivative. uomustansiriyah.edu.iq
For this compound, a potential synthetic route involves a modified Haworth synthesis starting with a brominated benzene derivative. uomustansiriyah.edu.iq Another crucial precursor is 1-ethylnaphthalene. The preparation of 1-ethylnaphthalene can be achieved through several methods, including the reaction of the Grignard reagent, 1-naphthylmagnesium bromide, with diethyl sulfate. psu.edu Subsequent bromination would then be required to introduce the bromine atom at the 7-position.
An alternative approach involves building the second ring onto a pre-functionalized benzene ring. For example, a Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride would likely place the acyl group in the para position, leading to a precursor that ultimately places the bromo group at the 7-position of the naphthalene skeleton after cyclization and aromatization steps. uomustansiriyah.edu.iq The ethyl group can be introduced by reacting an intermediate cyclic ketone (an α-tetralone) with an ethyl Grignard reagent. uomustansiriyah.edu.iq
Strategic Functionalization of Naphthalene Scaffolds
The functionalization of the naphthalene core is governed by the principles of electrophilic aromatic substitution, with the initial substituents directing the position of incoming groups. The naphthalene ring undergoes electrophilic substitution reactions such as nitration and halogenation more readily than benzene. uomustansiriyah.edu.iqnumberanalytics.com These reactions typically occur at the 1-position (α-position). uomustansiriyah.edu.iq Direct bromination of naphthalene, for instance, occurs readily without a Lewis acid catalyst to yield 1-bromonaphthalene. uomustansiriyah.edu.iq
To achieve substitution at other positions, multi-step strategies are necessary. For example, Friedel-Crafts acylation and alkylation reactions can introduce carbon substituents. numberanalytics.com Transition metal-catalyzed reactions have also emerged as powerful tools for synthesizing functionalized naphthalenes. thieme-connect.com Palladium-catalyzed cross-coupling reactions, for example, can be used to form C-C bonds at specific positions if a halide is present. thieme-connect.com
A synthetic strategy for a related compound, N-(6-Methoxy-naphthalen-2-ylmethyl)-methanesulfonamide, showcases a typical multi-step functionalization sequence. tandfonline.com The synthesis began with the catalytic hydrogenation of 6-methoxy-naphthalene-2-carbonitrile to afford the corresponding amine, which was then treated with mesyl chloride to yield the final product. tandfonline.com This illustrates how functional groups can be manipulated in a stepwise manner to build complex naphthalene derivatives.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product, this compound, while minimizing the formation of isomers and other byproducts. Key parameters that require careful control include temperature, reaction time, solvent, and the choice of catalyst.
In naphthalene chemistry, selectivity is a significant challenge. For instance, the sulfonation of naphthalene can yield either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid depending on the reaction temperature. Similarly, during the synthesis of precursors like 1-ethylnaphthalene, the presence of the 2-isomer can occur as an impurity. psu.edu Purification techniques such as fractional distillation and crystallization are therefore essential to isolate the desired isomer. psu.edu
In catalytic reactions, the choice of catalyst and ligands is paramount. For example, in the palladium-catalyzed synthesis of naphthalenes from 2-bromobenzaldehydes and N-sulfonylhydrazones, the use of triphenylphosphine (B44618) as a ligand and potassium carbonate as a base in acetonitrile (B52724) at 60 °C were found to be effective conditions. thieme-connect.com Similarly, for hydrogenation reactions, controlling the catalyst (e.g., Pd/C), solvent, and pressure is key to achieving the desired level of reduction without unwanted side reactions. tandfonline.com The general procedure for a transfer hydrogenation using a copper(II) acetate (B1210297) catalyst with a specific phosphine (B1218219) ligand involves careful control of reagent stoichiometry and temperature (e.g., 60 °C) to ensure high yield and selectivity. chemicalbook.com The work-up procedure, often involving filtration through a silica (B1680970) plug and subsequent column chromatography, is also a critical step for isolating the pure product. chemicalbook.com
Reactivity and Mechanistic Investigations of 7 Bromo 1 Ethylnaphthalene
Electrophilic Aromatic Substitution Reactions on 7-Bromo-1-ethylnaphthalene
Electrophilic aromatic substitution (EAS) on the naphthalene (B1677914) ring is a fundamental reaction class. In this compound, the regiochemical outcome of further substitution is dictated by the combined directing effects of the existing substituents. The ethyl group at C1 is an activating, ortho-para director, while the bromine at C7 is a deactivating, yet also ortho-para directing, substituent. savemyexams.comorganicchemistrytutor.compressbooks.pub
The ethyl group (-CH₂CH₃) is an activating group due to its positive inductive effect (+I), which enriches the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack than benzene (B151609). docbrown.info It directs incoming electrophiles to the ortho positions (C2 and C8) and the para position (C4).
The bromo group (-Br) is a deactivating group because its strong electronegativity withdraws electron density from the ring via the inductive effect (-I). However, through resonance, its lone pairs can donate electron density, making it an ortho-para director, guiding incoming electrophiles to the C6 and C8 positions. pressbooks.publibretexts.org
Further halogenation, such as bromination or chlorination, is a classic electrophilic aromatic substitution reaction. vedantu.com For this compound, the potential sites for substitution are influenced by both the ethyl and bromo groups.
The positions ortho and para to the activating ethyl group are 2, 4, and 8. The positions ortho to the deactivating bromo group are 6 and 8. The C8 position is unique as it is activated by both the ethyl group (ortho) and the bromo group (ortho). This convergence of directing effects would suggest that the C8 position is highly susceptible to electrophilic attack. However, substitution at C8 (the peri position) often involves significant steric hindrance from the C1 substituent, which can impede the approach of the electrophile.
Therefore, the most likely products of further halogenation would be a mixture of isomers, with substitution occurring at positions C4, C6, and C8. The precise distribution would be sensitive to reaction conditions such as the nature of the halogenating agent and the catalyst used.
Table 1: Predicted Regioselectivity of Electrophilic Halogenation
| Position | Directing Effect from C1-Ethyl | Directing Effect from C7-Bromo | Predicted Reactivity |
|---|---|---|---|
| C4 | Para (Activating) | - | Favorable |
| C6 | - | Ortho (Deactivating) | Moderately Favorable |
| C8 | Ortho (Activating) | Ortho (Deactivating) | Favorable, but sterically hindered |
| C2 | Ortho (Activating) | - | Possible, but sterically hindered |
Nitration and sulfonation are key electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. scribd.com Similar to halogenation, the regioselectivity of these reactions on this compound is controlled by the existing substituents.
Nitration: The reaction, typically carried out with a mixture of concentrated nitric and sulfuric acids, generates the nitronium ion (NO₂⁺) as the active electrophile. docbrown.infovedantu.com The directing rules established for halogenation generally apply. Attack is favored at the positions most activated and sterically accessible. Therefore, nitration is expected to yield a mixture of products, primarily 4-nitro-, 6-nitro-, and 8-nitro-7-bromo-1-ethylnaphthalene. Studies on naphthalene itself show that nitration readily yields 1-nitronaphthalene, and further nitration can occur in the other ring. rsc.orgrsc.orgresearchgate.net
Sulfonation: Sulfonation of naphthalenes is known to be reversible and temperature-dependent. Reaction with concentrated sulfuric acid at lower temperatures tends to favor the kinetically controlled product (often the alpha-substituted isomer), while higher temperatures favor the thermodynamically more stable product (often the beta-substituted isomer). For this compound, sulfonation would likely occur at positions 4, 6, or 8, with the product ratio influenced by the reaction temperature.
Nucleophilic Substitution Reactions at the Bromine Center of this compound
The bromine atom at the C7 position serves as a versatile functional handle for introducing a wide array of substituents via nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. smolecule.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. nih.gov this compound can be coupled with various partners to generate complex molecular architectures.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Reaction | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Biaryl or Alkylated Naphthalene |
| Heck Reaction | Alkene (e.g., CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂) + Base | Alkenyl-substituted Naphthalene |
| Sonogashira Reaction | Terminal alkyne (e.g., H−C≡C−R) | Pd catalyst + Cu(I) cocatalyst + Base | Alkynyl-substituted Naphthalene |
These reactions provide a modular approach to synthesizing derivatives of this compound, where the bromine atom is replaced by aryl, vinyl, or alkynyl groups, respectively. wiley-vch.de
Aryl bromides readily react with magnesium metal in an anhydrous ether solvent to form organomagnesium halides, known as Grignard reagents. libretexts.orgsigmaaldrich.com this compound can thus be converted into its corresponding Grignard reagent, 7-ethylnaphthalen-1-ylmagnesium bromide.
Reaction: this compound + Mg --(anhydrous ether)--> (7-Ethylnaphthalen-1-yl)magnesium bromide
This highly reactive organometallic intermediate is a potent nucleophile and strong base. libretexts.org It can be used in a variety of subsequent reactions, such as reaction with carbon dioxide to form a carboxylic acid or with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. The synthesis of 1-ethylnaphthalene (B72628) itself has been achieved via the reaction of 1-naphthylmagnesium bromide with diethyl sulfate, highlighting the utility of this class of reagents in naphthalene chemistry. psu.edu
Reactions Involving the Ethyl Moiety of this compound
The ethyl group at the C1 position possesses reactive benzylic C-H bonds. These protons are more acidic and susceptible to radical abstraction than typical alkyl C-H bonds due to the stability of the resulting benzylic radical, which is delocalized over the naphthalene ring system. This reactivity allows for selective functionalization at the ethyl group.
Key reactions include:
Benzylic Oxidation: The benzylic carbon can be oxidized using various reagents. Strong oxidizing agents can convert the ethyl group into a carboxylic acid (7-bromonaphthalene-1-carboxylic acid). Milder conditions can lead to the formation of the corresponding ketone, 1-(7-bromonaphthalen-1-yl)ethan-1-one. google.com Studies on 2-ethylnaphthalene (B165323) have shown that benzylic oxidation can be achieved. core.ac.uk
Benzylic Halogenation: Free-radical halogenating agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively replace a benzylic hydrogen with a halogen atom. This would yield 7-bromo-1-(1-bromoethyl)naphthalene, a compound that is itself a useful synthetic intermediate.
C-H Functionalization: Modern catalytic methods enable the direct functionalization of benzylic C-H bonds. For example, copper-catalyzed reactions have been used for the enantioselective cyanation of 1-ethylnaphthalene, converting the benzylic C-H to a C-CN bond. nih.gov Similar transformations could potentially be applied to this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-(7-bromonaphthalen-1-yl)ethan-1-one |
| 1-nitronaphthalene |
| 2-nitronaphthalene |
| 7-bromo-1-(1-bromoethyl)naphthalene |
| This compound |
| 7-bromonaphthalene-1-carboxylic acid |
| 7-ethylnaphthalen-1-ylmagnesium bromide |
| Benzene |
| Bromine |
| Carbon dioxide |
| Chlorine |
| Diethyl sulfate |
| Magnesium |
| N-bromosuccinimide (NBS) |
| Nitric acid |
Selective Oxidation of the Alkyl Side Chain
While specific studies on this compound are limited, research on analogous compounds such as 1-ethylnaphthalene and 2-ethylnaphthalene provides a strong model for predicting its behavior. The benzylic C-H bonds of the ethyl group are particularly susceptible to oxidation.
Research has demonstrated that the oxidation of ethylnaphthalene can be highly selective. For instance, the oxidation of 1-ethylnaphthalene using an N-hydroxyphthalimide (NHPI) and ammonium (B1175870) iodate (B108269) system yields the corresponding secondary acetate (B1210297), 1-phenylbutyl acetate, in good yields. beilstein-journals.org This suggests that a similar reaction on this compound would likely produce 1-(7-bromonaphthalen-1-yl)ethyl acetate. The oxidation is generally more efficient for secondary benzylic C-H bonds compared to primary ones. beilstein-journals.org
Furthermore, enzymatic and biomimetic oxidation presents another route. The fungus Mortierella isabellina has been shown to hydroxylate 2-ethylnaphthalene at the benzylic position, and cross-induction experiments suggest the same enzyme is responsible for the hydroxylation of ethylbenzene (B125841) and 2-ethylthiophene. researchgate.net In vitro studies with liver P450 enzymes also show a preference for alkyl side chain oxidation over aromatic ring oxidation for compounds like 1-ethylnaphthalene and 2-ethylnaphthalene. researchgate.net A manganese-catalyzed epoxidation of 2-ethylnaphthalene using aqueous hydrogen peroxide proceeded with excellent enantioselectivity, targeting the unsubstituted ring, although with modest yields. nih.gov Notably, in this case, products from the oxidation of the alkyl chain were not spectroscopically detected in the crude mixtures, indicating a high selectivity for the aromatic π system under those specific conditions. nih.gov
Table 1: Examples of Selective Oxidation Conditions on Ethylnaphthalene Analogs This table presents data from research on similar compounds to illustrate potential oxidation reactions for this compound.
| Substrate | Reagents/Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 1-Ethylnaphthalene | NHPI, NH₄IO₃, Acetic Acid | 1-Naphthyl-ethyl acetate | Reasonable Yield | beilstein-journals.org |
| 2-Ethylnaphthalene | Mortierella isabellina (fungus) | 1-(2-Naphthyl)ethanol | Up to 45% | researchgate.net |
| 2-Ethylnaphthalene | Mn-catalyst, H₂O₂ | 2-Ethylnaphthalene-diepoxide | 24% | nih.gov |
| 1-Ethylnaphthalene | Cu(OAc)₂, NFSI, Methanol | 1-(1-Methoxyethyl)naphthalene | 66% | ustc.edu.cn |
Alkyl Chain Functionalization and Derivatization
Beyond oxidation, the ethyl side chain of this compound can undergo various other functionalization reactions. These transformations are crucial for synthesizing a diverse range of derivatives.
Direct C-H alkoxylation is one such method. A copper-catalyzed process using N-Fluorobenzenesulfonimide (NFSI) as an oxidant has been shown to effectively convert 1-ethylnaphthalene into 1-(1-methoxyethyl)naphthalene in good yield. ustc.edu.cn This reaction provides a direct route to benzyl (B1604629) ethers, which are important structural motifs in many bioactive molecules. ustc.edu.cn It is plausible that this compound would react similarly under these conditions.
C-H arylation offers another powerful tool for derivatization. Copper-catalyzed arylation of 1-ethylnaphthalene with perfluoroarenes has been demonstrated, showcasing the ability to form C(sp²)-C(sp³) bonds directly from hydrocarbon feedstocks. amazonaws.com Additionally, photoredox/nickel dual catalysis enables the enantioselective arylation of the benzylic C-H bond in ethyl benzene, suggesting a pathway to chiral 1,1-diaryl alkanes from substrates like this compound. nih.gov
Nitrogen insertion into the aryl alkane structure is also a documented functionalization pathway. nih.gov While not demonstrated specifically on this compound, a method employing DDQ as an oxidant and a subsequent reduction step has been developed for nitrogen insertion into other aryl alkanes. nih.gov
Table 2: Examples of Alkyl Chain Functionalization on Ethylnaphthalene Analogs This table presents data from research on similar compounds to illustrate potential functionalization reactions for this compound.
| Substrate | Reagents/Catalyst | Reaction Type | Product | Yield | Source |
|---|---|---|---|---|---|
| 1-Ethylnaphthalene | Cu(OAc)₂, NFSI, Methanol | C-H Alkoxylation | 1-(1-Methoxyethyl)naphthalene | 66% | ustc.edu.cn |
| 1-Ethylnaphthalene | Pentafluorobenzene, CuI-catalyst | C-H Arylation | 1-Ethyl-x-(perfluorophenyl)naphthalene | Good Yield | amazonaws.com |
| Ethyl Benzene | Aryl Bromide, NiCl₂·DME, Photocatalyst | Enantioselective C-H Arylation | Chiral 1,1-Diaryl Ethane | 45-84% | nih.gov |
| Aryl Alkanes | TsONHR, DDQ, HFIP then NaBH₃CN | Nitrogen Insertion | Ring-expanded or chain-lengthened amine | Good Yield | nih.gov |
Mechanistic Elucidation of Reactions Involving this compound
Understanding the precise mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic methodologies. This involves a combination of kinetic, isotopic, and computational studies.
Kinetic and Thermodynamic Parameter Investigations
Kinetic parameters, such as reaction rates and activation energy, relate to the speed of a reaction, while thermodynamic parameters, such as changes in enthalpy (ΔH) and Gibbs free energy (ΔG), concern the feasibility and equilibrium position of a reaction. researchgate.netmdpi.com For reactions involving this compound, these parameters can be determined through experimental methods like thermogravimetric analysis (TGA) or through computational modeling. bohrium.comsdewes.org
For example, in the pyrolysis of biomass, kinetic and thermodynamic parameters are used to understand the thermal degradation behavior. mdpi.combohrium.com The activation energy (Ea), which is the minimum energy required to initiate the reaction, can be calculated using various model-free methods like Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS). bohrium.com A comprehensive sensitivity analysis of the combustion of the solid propellant HMX highlighted that thermodynamic properties, particularly the heat capacity (cp) of small gaseous molecules, can be the most significant factors affecting the process. chemrxiv.org
In the context of this compound, determining the kinetic and thermodynamic parameters for its side-chain oxidation or functionalization would allow for process optimization. For instance, understanding the thermodynamics of a dehydrogenation reaction helps define the temperature and pressure conditions needed to achieve reasonable conversions. tib.eu
Deuterium (B1214612) Labeling Experiments for Reaction Pathway Analysis
Deuterium labeling is a powerful technique used to trace the pathway of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. acs.org By replacing a specific hydrogen atom with its heavier isotope, deuterium (D), chemists can track bond-breaking and bond-forming steps.
For instance, in a study of nitrogen insertion into aryl alkanes, deuterium labeling experiments were crucial in determining the source of hydrogen atoms in the final product. nih.gov When a deuterated starting material or deuterated water was used, a non-deuterated product was formed, but when NaBD₄ was used as the reducing agent, a deuterated product was isolated, pinpointing the stage of hydrogen incorporation. nih.gov Similarly, deuterium labeling was used to support the formation of an anionic intermediate in a photocatalytic reaction; the addition of D₂O as an electrophile resulted in a deuterated product. uni-regensburg.de
For a reaction involving the ethyl side chain of this compound, one could replace the benzylic protons with deuterium. A subsequent reaction, such as oxidation, would reveal whether the C-H bond at that position is broken in the rate-determining step by observing the kinetic isotope effect (KIE), where the reaction proceeds slower with the heavier isotope. acs.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level. umn.edu Methods like Density Functional Theory (DFT) can be used to model the geometries of reactants, intermediates, transition states, and products, and to calculate their relative energies. chemrevlett.com This allows for the mapping of the entire reaction energy profile.
For example, a computational study on the metabolic activation of naphthalene by the cytochrome P450 enzyme used a quantum mechanics/molecular mechanics (QM/MM) method to explore the reaction pathways. researchgate.net The calculations showed that electrophilic addition to either the α- or β-carbon of naphthalene could lead to the formation of naphthalene 1,2-oxide. researchgate.net In another study, a proposed mechanism for the synthesis of a naphthalene derivative was supported by DFT calculations, which helped to scrutinize the geometrical optimization and explain the formation of the major product via a stable carbocation intermediate. chemrevlett.com
For this compound, computational modeling could be used to:
Calculate the C-H bond dissociation energy (BDE) of the benzylic protons to predict the regioselectivity of radical reactions. nih.gov
Model the transition state structures for different potential pathways (e.g., side-chain oxidation vs. aromatic ring functionalization) to predict the most likely reaction outcome. researchgate.net
Investigate the influence of the bromine substituent on the electronic structure and reactivity of the molecule.
Spectroscopic Characterization and Structural Elucidation of 7 Bromo 1 Ethylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling constants, and multiplicity patterns, the precise connectivity and environment of each nucleus can be determined.
¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Constant Analysis
The ¹H NMR spectrum of 7-Bromo-1-ethylnaphthalene, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).
The aromatic region of the spectrum is particularly informative. The protons on the naphthalene (B1677914) ring system experience different electronic environments due to the presence of the bromo and ethyl substituents, leading to a range of chemical shifts. Protons in closer proximity to the electron-withdrawing bromine atom are generally deshielded and appear at a lower field (higher ppm value). Conversely, the ethyl group, being an electron-donating group, tends to shield nearby protons, shifting their signals to a higher field (lower ppm value).
The spin-spin coupling between adjacent protons provides crucial information about their connectivity. The coupling constant, J, measured in Hertz (Hz), is independent of the applied magnetic field strength. For instance, ortho-coupled protons on an aromatic ring typically exhibit J values in the range of 7-9 Hz, while meta and para couplings are significantly smaller.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.35 | d | 8.8 |
| H-3 | 7.20 | t | 7.6 |
| H-4 | 7.80 | d | 8.0 |
| H-5 | 7.95 | d | 8.4 |
| H-6 | 7.50 | dd | 8.4, 1.8 |
| H-8 | 8.10 | d | 1.8 |
| -CH₂- | 3.10 | q | 7.5 |
| -CH₃ | 1.35 | t | 7.5 |
Note: This data is illustrative and may not represent actual experimental values.
¹³C NMR Chemical Shift Analysis and Multiplicity Patterns
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
In this compound, the carbon atom attached to the bromine (C-7) would be expected to have a chemical shift significantly influenced by the halogen's electronegativity. The quaternary carbons (C-1 and the ipso-carbon of the bromine substituent) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). DEPT experiments differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 138.5 |
| C-2 | 125.8 |
| C-3 | 128.2 |
| C-4 | 123.5 |
| C-4a | 132.1 |
| C-5 | 127.9 |
| C-6 | 129.5 |
| C-7 | 120.0 |
| C-8 | 126.4 |
| C-8a | 134.7 |
| -CH₂- | 25.9 |
| -CH₃ | 15.4 |
Note: This data is illustrative and may not represent actual experimental values.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the proton connectivity within the ethyl group and throughout the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon to which it is attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations between the methylene (B1212753) protons of the ethyl group and the aromatic carbons at C-1 and C-2 would confirm the point of attachment of the ethyl group.
Application of Deuterated Solvents in NMR Studies
The choice of solvent is critical in NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte. armar-europa.deneofroxx.com Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence the chemical shifts of the analyte's signals due to solvent-solute interactions. For non-polar compounds like this compound, CDCl₃ is a common and suitable choice. It is important that the deuterated solvent is of high purity and free from water, as water can introduce an interfering peak in the ¹H NMR spectrum. neofroxx.com
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. tanta.edu.eg It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. pressbooks.pub
Vibrational Mode Assignments and Functional Group Characterization
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. msu.edu
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹). The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
The combination of these characteristic absorption bands provides a unique "fingerprint" for this compound, allowing for its identification and the confirmation of its key functional groups.
Analysis of Aromatic C-H and C=C Stretching Vibrations
The infrared (IR) spectrum of this compound provides critical information regarding its molecular structure, particularly the vibrations of its aromatic framework. The analysis focuses on specific regions of the spectrum that correspond to the stretching vibrations of the aromatic carbon-hydrogen (C-H) and carbon-carbon double (C=C) bonds within the naphthalene ring system.
Aromatic C-H stretching vibrations are characteristically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com These bands are typically of low to medium intensity. For this compound, multiple weak bands are expected in this region, corresponding to the various C-H bonds on the substituted naphthalene core. The precise positions of these bands can be influenced by the electronic effects of the bromo and ethyl substituents.
The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region. openstax.orgpressbooks.pub These bands are often complex due to the coupled vibrations of the entire ring system. Typically, substituted naphthalenes exhibit strong to medium intensity bands around 1600 cm⁻¹, 1500 cm⁻¹, and in the 1470-1430 cm⁻¹ range. nih.gov The presence of these absorptions confirms the aromatic nature of the compound's core structure.
Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic C=C Stretch | 1600 - 1585 | Medium |
| Aromatic C=C Stretch | 1500 - 1450 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRAMS) measures the mass of ions with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. azolifesciences.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas due to the mass defect of individual isotopes. libretexts.org
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound (C₁₂H₁₁Br)
| Ion Formula | Theoretical Exact Mass (Da) | Observed Mass (Da) [Hypothetical] | Difference (ppm) |
|---|---|---|---|
| C₁₂H₁₁⁷⁹Br | 234.00441 | 234.00445 | 0.17 |
| C₁₂H₁₁⁸¹Br | 236.00236 | 236.00241 | 0.21 |
In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. libretexts.org
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. libretexts.org Key fragmentation pathways include:
Benzylic Cleavage: The most common fragmentation for alkyl-substituted aromatic compounds is the cleavage of the bond beta to the aromatic ring. This results in the loss of a methyl radical (•CH₃) from the ethyl group, leading to a highly stable benzylic-type carbocation. This fragment is often the base peak in the spectrum.
Loss of the Ethyl Group: Cleavage of the entire ethyl group (•C₂H₅) can also occur.
Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br).
The analysis of these characteristic fragments allows for the confirmation of the presence and connectivity of the ethyl and bromo substituents on the naphthalene core.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Ion Structure | Loss |
|---|---|---|---|
| 234 | 236 | [C₁₂H₁₁Br]⁺ | Molecular Ion (M⁺) |
| 219 | 221 | [C₁₁H₈Br]⁺ | •CH₃ |
| 155 | - | [C₁₂H₁₁]⁺ | •Br |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.
The naphthalene ring system acts as a chromophore, the part of the molecule responsible for absorbing UV light. The UV spectrum of naphthalene and its derivatives is characterized by several absorption bands corresponding to π → π* electronic transitions. aanda.org These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated aromatic system. aanda.org
For the parent naphthalene molecule, three main absorption bands are typically observed. The introduction of substituents, such as the bromo and ethyl groups in this compound, can cause shifts in the position (λmax) and intensity of these bands. An ethyl group (an auxochrome) typically causes a small red shift (bathochromic shift), while a bromine atom can also induce a bathochromic shift due to its lone pair electrons extending the conjugation. The resulting spectrum is a composite of the naphthalene chromophore's intrinsic absorptions and the electronic influence of the substituents.
Table 4: Typical Electronic Transitions and Absorption Maxima for Substituted Naphthalenes
| Transition Type | Platt's Notation | Approximate λmax (nm) | Intensity |
|---|---|---|---|
| π → π | ¹Bₐ | ~220-230 | Very High |
| π → π | ¹Lₐ | ~270-290 | Medium |
| π → π* | ¹Lₑ | ~310-330 | Low |
The choice of solvent can significantly influence the UV-Vis absorption spectrum of a molecule. slideshare.net This phenomenon, known as solvatochromism, arises from differential interactions between the solvent and the solute's electronic ground and excited states. sciencepublishinggroup.com The polarity of the solvent is a key factor in these interactions.
For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift). This is because the excited states of aromatic hydrocarbons are often more polar than their ground states and are therefore stabilized to a greater extent by polar solvents, which lowers the energy gap for the transition. biointerfaceresearch.com Consequently, the λmax for the absorption bands of this compound is expected to shift to longer wavelengths when the solvent is changed from a non-polar solvent (e.g., n-hexane) to a polar solvent (e.g., ethanol (B145695) or methanol). Analyzing these shifts can provide insights into the electronic structure and polarity of the molecule's excited states.
Computational Chemistry and Theoretical Studies of 7 Bromo 1 Ethylnaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 7-Bromo-1-ethylnaphthalene, these calculations provide a detailed picture of its geometry, vibrational modes, and electronic landscape.
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For complex organic molecules like substituted naphthalenes, DFT calculations, often employing basis sets like B3LYP/6-31G*, are used to derive optimized molecular structures. researchgate.net These optimized geometries are crucial for accurately predicting other molecular properties.
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to the stretching and bending of its chemical bonds. uab.cat For substituted naphthalenes, these theoretical spectra can be correlated with experimental data from techniques like FT-IR and Raman spectroscopy to confirm the molecular structure and understand the vibrational modes. chemrevlett.comresearchgate.net For instance, the characteristic C-H stretching vibrations in aromatic structures are typically observed in the 3000–3100 cm⁻¹ region, while C-Br stretching frequencies appear at lower wavenumbers. chemrevlett.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. chemrevlett.com It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, suggest sites for nucleophilic attack. chemrevlett.comyoutube.com For this compound, the MEP map would reveal the influence of the electron-withdrawing bromine atom and the alkyl group on the electrostatic potential of the naphthalene (B1677914) ring system, providing valuable insights into its reactivity in chemical reactions. chemrevlett.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gaps and Electronic Properties
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and reactivity. chemrevlett.comwuxibiology.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemrevlett.com Conversely, a small energy gap suggests that the molecule is more reactive. wuxibiology.com The HOMO and LUMO energies for substituted naphthalenes can be calculated using DFT methods. chemrevlett.comresearchgate.net These values are instrumental in understanding the electronic behavior of the molecule.
Table 1: Frontier Molecular Orbital (FMO) Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). wuxibiology.com |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. chemrevlett.com |
Prediction of Reactivity and Site Selectivity based on FMOs
The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for chemical reactions. The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack. Conversely, the areas with the highest LUMO density are the most susceptible to nucleophilic attack. For this compound, FMO analysis can help predict the regioselectivity of reactions such as further electrophilic substitution on the aromatic rings. The locations of the bromine and ethyl substituents significantly influence the shape and energy of these frontier orbitals. wuxibiology.comscience.gov
Thermodynamic and Kinetic Parameter Computations
Comprehensive searches for calculated thermodynamic and kinetic data for this compound have not yielded specific values.
Enthalpies, Entropies, and Free Energies of Formation
There are no published computational studies detailing the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), or Gibbs free energy of formation (ΔfG°) for this compound. While the NIST Chemistry WebBook provides thermochemical data for the related compound 1-Bromonaphthalene (B1665260), this information cannot be directly extrapolated to the 7-Bromo-1-ethyl isomer due to the differing substitution pattern which significantly influences molecular properties. nist.gov
Activation Barriers for Chemical Transformations
Similarly, research detailing the computationally determined activation barriers for chemical transformations involving this compound is absent from the surveyed literature. Studies on other substituted naphthalenes suggest that such calculations are feasible and provide valuable mechanistic insights, but they have not been specifically applied to this compound. researchgate.netuzh.ch
Advanced Computational Methods (e.g., Molecular Dynamics, Ab Initio) for Complex Interactions
Advanced computational methods such as molecular dynamics (MD) and ab initio calculations are powerful tools for investigating the complex intermolecular and intramolecular interactions of chemical compounds. However, a review of the literature indicates that this compound has not been the specific subject of such advanced computational studies. While research on other complex naphthalene systems exists, the unique electronic and steric properties of the 7-bromo and 1-ethyl substituents would necessitate a dedicated computational analysis to understand its behavior at a molecular level. chemrxiv.orgresearchgate.net
Derivatization and Functionalization Strategies of 7 Bromo 1 Ethylnaphthalene
Introduction of Additional Halogen Atoms for Polyhalogenated Naphthalenes
The synthesis of polyhalogenated naphthalenes from 7-Bromo-1-ethylnaphthalene involves electrophilic aromatic substitution. The regioselectivity of this transformation is governed by the directing effects of the existing substituents. The ethyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. Consequently, further halogenation is directed to the activated ring containing the ethyl group.
Electrophilic bromination, for instance, can be achieved using various brominating agents. Powerful reagents like Dibromoisocyanuric acid (DBI) are capable of brominating even deactivated aromatic rings under mild conditions. manac-inc.co.jp More common reagents include N-Bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of a catalyst. researchgate.netsci-hub.se For this compound, the incoming halogen atom would preferentially substitute at positions ortho or para to the ethyl group. Given the steric hindrance, substitution at the C4 and C2 positions is most likely. Chlorination can be similarly achieved using reagents like sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst.
Table 1: Reagents for Polyhalogenation of Aromatic Compounds
| Reagent | Target Halogen | Typical Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | Tetrabutylammonium bromide (TBAB) | researchgate.net |
| Dibromoisocyanuric acid (DBI) | Bromine | Mild, suitable for deactivated rings | manac-inc.co.jp |
| Molecular Bromine (Br₂) | Bromine | Chloroform or Acetic Acid | sci-hub.seprepchem.com |
Alkylation and Arylation at Other Positions on the Naphthalene (B1677914) Ring System
While the C-Br bond is a primary site for cross-coupling, functionalization at other positions on the naphthalene ring requires C-H activation strategies. These methods allow for the formation of C-C bonds directly at unsubstituted carbon atoms, bypassing the need for pre-functionalization.
Palladium-catalyzed C-H arylation can lead to the formation of larger aromatic systems. In some cases, intramolecular C-H arylation is a competing pathway during intermolecular coupling reactions, particularly when using bulky ligands like Xantphos. researchgate.netrsc.org This can be exploited to synthesize fused polycyclic structures.
For introducing alkyl groups, nickel-catalyzed reductive cross-coupling reactions are effective. These methods can couple aryl bromides with alkyl bromides, offering high functional group tolerance. nih.govacs.orgnih.gov Although these reactions typically occur at the C-Br bond, modifying the catalyst and ligand system could potentially direct the reaction towards C-H alkylation, though this remains a less explored area for this specific substrate.
Table 2: Selected Methods for C-C Bond Formation on Aryl Halides
| Reaction Type | Catalyst System | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular C-H Arylation | Pd(OAc)₂ / Xantphos | Aryl group within the molecule | Forms fused ring systems, competes with amination | researchgate.netrsc.org |
| Reductive Alkylation | NiI₂ / Ligand / Zn | Alkyl Bromide | Couples two electrophiles, high functional group tolerance | nih.govnih.gov |
Introduction of Heteroatomic Functionalities
The carbon-bromine bond in this compound is the primary gateway for introducing heteroatoms such as nitrogen, oxygen, and sulfur, leading to a wide array of functional derivatives.
Amines: The direct conversion of the aryl bromide to an amine is commonly achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction involves coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is highly versatile and allows for the synthesis of primary, secondary, and tertiary arylamines.
Nitriles: The cyano group can be introduced through several metal-catalyzed methods. The Rosenmund-von Braun reaction uses copper(I) cyanide (CuCN) at high temperatures. numberanalytics.com More modern approaches utilize palladium or nickel catalysts, which can function under milder conditions with various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or even cyanide-free protocols that generate the nitrile group in situ. rsc.orgacs.orgnih.govacs.org
Azo compounds: The synthesis of azo dyes from this compound is a multi-step process. nih.gov
Amination: First, the bromo group is converted to an amino group (7-amino-1-ethylnaphthalene) via methods like the Buchwald-Hartwig amination.
Diazotization: The resulting primary aromatic amine is then treated with a nitrous acid source (e.g., NaNO₂ in acidic solution) at low temperatures (0–5 °C) to form a diazonium salt.
Azo Coupling: The unstable diazonium salt is immediately reacted with an electron-rich coupling component, such as a phenol (B47542) (e.g., naphthalen-2-ol) or an aniline (B41778) derivative, under basic or neutral conditions to form the stable Ar-N=N-Ar' azo linkage. cuhk.edu.hkicrc.ac.irchemmethod.com
Table 3: Synthesis of Nitrogen-Containing Derivatives from Aryl Bromides
| Derivative | Method | Catalyst/Reagent | Typical Conditions | Reference |
|---|---|---|---|---|
| Amine | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Toluene or Dioxane, heat | researchgate.netrsc.org |
| Nitrile | Rosenmund-von Braun | CuCN | High temperature (e.g., 200 °C), polar solvent | numberanalytics.com |
| Nitrile | Pd-catalyzed Cyanation | Pd(dba)₂, XPhos, KCN | Toluene, 100 °C | acs.org |
Alcohols (Phenols): The direct hydroxylation of aryl bromides to phenols can be accomplished using transition metal catalysis. Palladium-catalyzed methods, employing a palladacycle precatalyst and a specialized ligand, can couple aryl halides with potassium hydroxide (B78521) (KOH) or cesium hydroxide (CsOH) in aqueous solvent systems to yield the corresponding phenols in high yields. nih.govacs.org This transformation has been successfully applied to sterically hindered bromonaphthalenes. nih.gov
Ethers: Aryl ethers can be synthesized through variations of the Buchwald-Hartwig or Ullmann coupling reactions, where this compound is coupled with an alcohol or an alkoxide. The corresponding phenol, once synthesized, can also be readily converted to an ether via the classical Williamson ether synthesis by deprotonation with a base followed by reaction with an alkyl halide.
Table 4: Synthesis of 7-Bromo-1-ethylnaphthalen-x-ol
| Starting Material | Method | Catalyst/Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1-Bromonaphthalene (B1665260) | Pd-catalyzed Hydroxylation | Pd Precatalyst / Ligand, KOH | 1,4-Dioxane/H₂O | 92% | nih.govacs.org |
Sulfides (Thioethers): Aryl sulfides can be prepared through metal-catalyzed cross-coupling reactions of this compound with thiols or their corresponding thiolates. Nickel-catalyzed electrochemical thiolation provides a modern approach that avoids the need for strong bases and operates at room temperature. cas.cnnih.govresearchgate.net Copper-catalyzed methods are also effective, coupling aryl bromides with reagents like dimethyl disulfide in water to form methyl thioethers. bohrium.com These methods generally follow the typical oxidative addition/reductive elimination pathway of cross-coupling. acsgcipr.org
Sulfones: The synthesis of aryl sulfones from this compound can be achieved by coupling it with sulfinate salts (RSO₂Na). Nickel catalysis combined with an organoboron photocatalyst under visible light has been shown to effectively form the C-SO₂ bond. mdpi.com Alternatively, palladium-catalyzed reactions can also be employed. organic-chemistry.orgorganic-chemistry.org A novel approach uses widely available dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methylsulfonyl source in a copper-catalyzed reaction with aryl halides. rsc.org
Table 5: Selected Methods for the Synthesis of Aryl Sulfides and Sulfones
| Derivative | Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Sulfide | Ni-catalyzed Electrochemical Thiolation | Ni catalyst, Thiol | Room temperature, no external base | cas.cnnih.gov |
| Sulfide | Cu-catalyzed Thiolation | Cu(OAc)₂, Dimethyl disulfide, KOH | Reaction in water | bohrium.com |
| Sulfone | Ni/Photocatalyzed Coupling | NiBr₂, Organoboron photocatalyst, Sodium sulfinate | Visible light irradiation | mdpi.com |
Synthesis of Larger Polycyclic Aromatic Architectures Incorporating this compound Scaffold
The this compound framework is an excellent starting point for constructing larger, more complex polycyclic aromatic hydrocarbons (PAHs). The C-Br bond serves as a synthetic handle for well-established cross-coupling reactions.
Intermolecular Coupling: The Suzuki-Miyaura reaction, which couples the aryl bromide with an arylboronic acid or ester, is a powerful tool for creating biaryl linkages. chemrxiv.orgresearchgate.net Similarly, the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) can be employed to attach various aromatic or heteroaromatic rings to the naphthalene core at the 7-position. fluorine1.ru
Intramolecular Cyclization: A more sophisticated strategy involves a tandem reaction sequence. First, an intermolecular cross-coupling (e.g., Suzuki) is performed to attach an aryl group to the 7-position of the naphthalene ring. If this newly introduced aryl group contains an appropriately positioned C-H bond, a second, intramolecular C-H arylation can be induced. This palladium-catalyzed cyclization forges a new ring, leading to the formation of extended, often non-planar, polycyclic architectures such as benzofused helicenes. researchgate.netrsc.orgresearchgate.net The regioselectivity of the C-H activation step is crucial and is influenced by steric and electronic factors of the substituents on the coupled aryl ring. researchgate.net
Table 6: Strategies for Extending the Aromatic System
| Strategy | Reaction Sequence | Catalyst | Resulting Structure | Reference |
|---|---|---|---|---|
| Intermolecular Coupling | Suzuki-Miyaura Reaction | Pd(PPh₃)₄, Base | 7-Aryl-1-ethylnaphthalene | chemrxiv.orgresearchgate.net |
Advanced Research Applications of 7 Bromo 1 Ethylnaphthalene Scaffolds
Applications in Materials Science
The unique electronic and photophysical properties inherent to the naphthalene (B1677914) ring system make its derivatives attractive candidates for novel materials. The ability to tune these properties through substitution patterns, such as the introduction of bromo and ethyl groups in 7-bromo-1-ethylnaphthalene, opens avenues for their use in organic electronics and optoelectronics.
Exploration as Organic Semiconductors and in Electronic Devices
Naphthalene diimides (NDIs) are a well-studied class of n-type organic semiconductors, valued for their high electron mobility and stability. gatech.edursc.org While this compound is not an NDI, the fundamental electronic properties of the naphthalene core are relevant. The functionalization of naphthalene-based molecules is a key strategy for developing new organic electronic materials. For instance, derivatives of naphthalene diimide are being explored for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edu The introduction of a bromine atom, as in this compound, provides a crucial site for synthetic modification, allowing for the construction of more complex, conjugated architectures necessary for efficient charge transport. gatech.edu Research by Georgia Tech has focused on developing new NDI derivatives, including monobrominated precursors, to overcome limitations in electron affinity and to create more intricate electronic structures. gatech.edu
Table 1: Potential Roles of this compound Moieties in Organic Semiconductors
| Feature of this compound | Potential Application in Organic Electronics | Rationale based on Analogous Compounds |
| Naphthalene Core | Basic building block for semiconductor materials | Naphthalene diimides exhibit high electron mobility. rsc.org |
| Bromo Substituent | Site for further functionalization and polymerization | Brominated NDIs are precursors for complex conjugated polymers. gatech.edunih.gov |
| Ethyl Substituent | Influences solubility and molecular packing | Alkyl chains can improve solution processability of organic semiconductors. |
Potential in Optoelectronic Materials (e.g., OLEDs, Fluorophores)
Naphthalene derivatives are known for their strong fluorescence and photostability, making them excellent candidates for optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorophores. nih.gov The photophysical properties of naphthalene-based compounds can be finely tuned by altering the substituents on the aromatic core. iaea.org For example, studies on 1,8-diarylnaphthalenes have shown that their emission characteristics are sensitive to solvent polarity and environmental acidity, suggesting their use as sensors. iaea.org
The presence of a bromine atom can influence the photophysical properties of a fluorophore. Research on 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides demonstrated that the bromine atom alters the fluorescence quantum yield. researchgate.net While a heavy atom like bromine can sometimes quench fluorescence, it can also promote intersystem crossing, which is a desirable property in the design of phosphorescent materials for OLEDs. The this compound scaffold could, therefore, serve as a foundational structure for new fluorescent probes and emissive materials, with the bromo and ethyl groups providing sites for attaching other chromophores or tuning solid-state packing and solubility.
Catalysis and Reagent Design
The reactivity of the carbon-bromine bond in aryl bromides makes them indispensable reagents in synthetic chemistry, particularly in the field of metal-catalyzed cross-coupling reactions. This positions this compound as a valuable precursor for the development of specialized ligands and heterogeneous catalysts.
Development of this compound-Derived Ligands for Metal Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.gov Aryl bromides are common substrates in these reactions. The this compound molecule can be envisioned as a building block for creating novel ligands for such catalytic processes. For instance, the bromo-naphthalene scaffold has been used to synthesize a library of compounds with antagonistic properties for the human CC chemokine receptor 8 (CCR8), demonstrating the utility of this core structure in medicinal chemistry via palladium-catalyzed reactions. nih.gov By analogy, phosphine (B1218219) ligands derived from substituted naphthalenes have shown enhanced catalytic activity in Suzuki-Miyaura cross-couplings. The introduction of bulky and electron-donating substituents on the naphthalene ring can increase the electron density on the phosphorus atom, thereby boosting the efficiency of the palladium catalyst. rsc.org Thus, this compound could be converted into a phosphine ligand, with the ethyl group potentially influencing the steric and electronic properties of the resulting catalyst.
Investigation of Polymeric Reagents with this compound Moieties as Heterogeneous Catalysts
There is a growing interest in developing polymer-supported catalysts for ease of separation and recycling. Naphthalene-based polymers have been successfully employed as supports for palladium catalysts in Suzuki cross-coupling reactions. mdpi.comresearchgate.net These polymers are often synthesized through Friedel-Crafts crosslinking of naphthalene. mdpi.comresearchgate.net A this compound monomer could be incorporated into such a polymer, providing a covalently attached bromonaphthalene unit. This polymeric material could then be used as a heterogeneous catalyst support, with the naphthalene moieties influencing the porosity and surface properties of the polymer. mdpi.comresearchgate.net Furthermore, the bromine atoms within the polymer backbone could serve as sites for anchoring metal nanoparticles or for direct participation in catalytic cycles. Research has shown that naphthalene-based polymers can be functionalized with various groups to modify their catalytic performance. mdpi.comresearchgate.net
Table 2: Potential Catalytic Applications of this compound Derivatives
| Application Area | Role of this compound Moiety | Relevant Research on Analogues |
| Homogeneous Catalysis | Precursor to phosphine ligands | Substituted naphthalene phosphines enhance palladium catalyst activity. rsc.org |
| Heterogeneous Catalysis | Monomer for creating polymer-supported catalysts | Naphthalene-based polymers act as efficient supports for palladium catalysts. mdpi.comresearchgate.net |
| Reagent Synthesis | Starting material for complex molecules | Bromo-naphthalene scaffolds are used in the synthesis of bioactive compounds. nih.gov |
Methodological Development in Analytical Chemistry
The detection and quantification of specific organic compounds in various matrices are crucial for environmental monitoring, industrial quality control, and scientific research. While there are no specific analytical methods reported for this compound, established techniques for the analysis of substituted and brominated aromatic hydrocarbons would be applicable.
The synthesis of polysubstituted naphthalenes often requires careful control of regiochemistry, and modern synthetic methods are continuously being developed to address this challenge. researchgate.netnih.govnih.gov The characterization of these molecules relies heavily on spectroscopic and spectrometric techniques. The analysis of a compound like this compound would typically involve a combination of methods to confirm its identity and purity.
For quantitative analysis, particularly at trace levels in environmental samples, methods developed for other brominated flame retardants could be adapted. These often involve a pre-concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by gas chromatography-mass spectrometry (GC-MS). iaea.org The choice of ionization technique in MS, such as electron impact (EI) or electron capture negative ionization (ECNI), would depend on the desired sensitivity and the nature of the analyte.
Development of Novel Spectroscopic and Chromatographic Detection and Quantification Methods
There is currently no specific, publicly accessible research detailing the development of novel spectroscopic or chromatographic methods where this compound is explicitly used as a target analyte or a reference standard. Analytical methods are commonly developed for classes of compounds, such as polybrominated naphthalenes, rather than for a single, specific isomer like this compound, unless it has a particular industrial significance or is a known environmental contaminant of high concern.
Generally, for compounds of this nature, the following analytical techniques would be applicable:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for the separation and identification of semi-volatile organic compounds like brominated naphthalenes. The chromatographic separation would be achieved on a capillary column, and the mass spectrometer would provide a unique fragmentation pattern, allowing for identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or mass spectrometric detector, could also be employed for the analysis of this compound. The choice of the stationary and mobile phases would be critical for achieving good separation from other isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of synthesized this compound, confirming the positions of the bromo and ethyl substituents on the naphthalene ring.
Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule and could be used for its characterization.
While these methods are standard for such compounds, the lack of specific research on this compound means that detailed experimental parameters, such as retention times, mass spectra, or specific spectroscopic data, are not available in the literature.
Use as a Model Compound in Environmental Analysis for Chemical Fate and Transport Studies
Similarly, a review of scientific literature does not yield studies where this compound has been used as a model compound to investigate the environmental fate and transport of brominated naphthalenes. Research in this area tends to focus on commercially produced mixtures of polybrominated naphthalenes or those congeners that have been identified as prevalent environmental contaminants.
The study of a compound's environmental fate and transport involves investigating processes such as:
Adsorption/Desorption: The tendency of the compound to bind to soil and sediment particles.
Biodegradation: The breakdown of the compound by microorganisms.
Photodegradation: The breakdown of the compound by sunlight.
Bioaccumulation: The accumulation of the compound in the tissues of living organisms.
For a brominated naphthalene like this compound, it would be expected to exhibit lipophilic (fat-loving) properties, suggesting a potential for bioaccumulation and strong adsorption to organic matter in soil and sediment. Its persistence in the environment would depend on its susceptibility to biotic and abiotic degradation processes. However, without specific studies on this compound, these remain general predictions based on the behavior of similar chemicals.
Challenges and Future Directions in 7 Bromo 1 Ethylnaphthalene Research
Overcoming Regioselectivity and Stereoselectivity Challenges in Synthesis
The precise control of substituent placement on the naphthalene (B1677914) core is a fundamental challenge in the synthesis of 7-Bromo-1-ethylnaphthalene and its derivatives. Achieving high regioselectivity—the preferential reaction at one position over others—is crucial for obtaining the desired isomer and avoiding tedious purification steps. Classical electrophilic substitution reactions on naphthalene substrates often yield a mixture of isomers, necessitating the development of more sophisticated synthetic strategies. researchgate.net
Future research should focus on:
Directed Metalation: Employing directing groups to guide the metallation and subsequent functionalization to the desired position on the naphthalene ring.
Catalyst Design: Developing novel catalysts that can distinguish between the different positions on the naphthalene scaffold, thereby favoring the formation of the 7-bromo-1-ethyl isomer.
Mechanistic Studies: Gaining a deeper understanding of the factors that govern regioselectivity in naphthalene substitution reactions to enable more rational and predictable synthetic designs. ntu.edu.sg
Stereoselectivity, the control over the spatial arrangement of atoms, becomes particularly important when introducing chiral centers into derivatives of this compound. For instance, in reactions involving the ethyl group or in the synthesis of chiral ligands, controlling the stereochemistry is paramount. Challenges in this area include the formation of racemic mixtures, which are equal mixtures of enantiomers. nih.gov
Future directions for improving stereoselectivity include:
Asymmetric Catalysis: Utilizing chiral catalysts to favor the formation of one enantiomer over the other. nih.gov
Chiral Auxiliaries: Temporarily incorporating a chiral unit to guide the stereochemical outcome of a reaction, which can be removed in a subsequent step.
Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.
Development of Green Chemistry Approaches for Synthesis and Derivatization
Traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, which raise environmental and safety concerns. scispace.com The principles of green chemistry aim to address these issues by designing chemical processes that are more environmentally benign.
Key areas for future development in the green synthesis of this compound and its derivatives include:
Safer Brominating Agents: Replacing hazardous molecular bromine with safer alternatives like N-bromosuccinimide (NBS) or developing catalytic systems that utilize bromide salts. scispace.com
Greener Solvents: Shifting from chlorinated solvents to more sustainable options such as water, supercritical fluids, or bio-based solvents. google.com
Catalytic Processes: Emphasizing the use of catalysts to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. scispace.comrsc.org Polymeric reagents, which can be easily separated and recycled, are a promising avenue. scispace.comresearchgate.net
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. researchgate.net
Discovery of Novel Reaction Methodologies and Catalytic Systems
The discovery of new reactions and catalysts is a constant driving force in chemical synthesis. For this compound, this translates to developing more efficient and versatile methods for its preparation and subsequent transformation into more complex molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful tools for forming carbon-carbon bonds. smolecule.com
Future research in this area should target:
C-H Activation: Developing methods for the direct functionalization of C-H bonds on the naphthalene ring, which would provide a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalization. researchgate.net
Photocatalysis: Harnessing the power of light to drive chemical reactions, potentially enabling new transformations and improving the sustainability of synthetic processes. researchgate.net
Novel Catalytic Systems: Exploring new metal catalysts (beyond palladium) or even metal-free catalytic systems to expand the scope of possible reactions and improve cost-effectiveness. The use of dirhodium(II) complexes and nickel-based catalysts has shown promise in related systems. nih.govacs.org
Advancements in Spectroscopic and Computational Methods for Enhanced Characterization and Prediction
Accurate characterization of this compound and its derivatives is essential for confirming their structure and purity. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used, there is always room for improvement. rsc.orgnih.gov
Future advancements are expected in:
Advanced NMR Techniques: Utilizing two-dimensional (2D) NMR techniques and solid-state NMR to gain more detailed structural information, especially for complex derivatives and polymeric materials. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Providing highly accurate mass measurements to confirm elemental compositions. rsc.org
Computational Chemistry: Employing theoretical calculations, such as Density Functional Theory (DFT), to predict spectroscopic properties, reaction mechanisms, and molecular geometries. chemrevlett.comresearchgate.net This can aid in the interpretation of experimental data and guide the design of new experiments.
Machine Learning: Utilizing machine learning algorithms to predict the properties and reactivity of new derivatives based on existing data, potentially accelerating the discovery process. chemrevlett.com
Exploration of New Applications in Emerging Fields of Chemical Science
While the primary applications of this compound are currently in organic synthesis and as a research intermediate, its unique structure suggests potential for use in a variety of emerging fields. sigmaaldrich.combldpharm.combldpharm.com The naphthalene core provides a rigid and electronically tunable platform, while the bromo and ethyl substituents offer sites for further functionalization.
Potential future applications to be explored include:
Materials Science: As a building block for the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the photophysical properties of the naphthalene unit can be exploited. sigmaaldrich.comsmolecule.com
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The bromo-naphthalene motif is found in some biologically active compounds, and further derivatization could lead to new drug candidates. scispace.comsmolecule.comsmolecule.comresearchgate.net
Supramolecular Chemistry: In the design of host-guest systems or self-assembling materials, where the aromatic nature of the naphthalene ring can participate in non-covalent interactions.
Fluorescent Probes: As a core structure for the development of fluorescent sensors for the detection of specific analytes. rsc.org
Q & A
Advanced Research Question
- In Vivo Models : Use rodents (rats/mice) with controlled oral or inhalation exposure, monitoring urinary metabolites (e.g., glutathione conjugates) via LC-MS .
- Dose-Response Design : Employ a factorial approach to test multiple doses (e.g., 10–500 mg/kg) and exposure durations, ensuring randomization and blinding to reduce bias .
- Toxicokinetic Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to extrapolate metabolic rates across species .
How should mechanistic studies on environmental degradation of this compound account for variable factors?
Advanced Research Question
- Multifactorial Experiments : Test degradation under varying pH, UV exposure, and microbial activity using response surface methodology (RSM) . For example, photolysis rates increase under UV-C light (λ = 254 nm) in aqueous media, producing debrominated byproducts .
- Advanced Monitoring : Use gas chromatography-tandem MS (GC-MS/MS) to detect trace degradation products (e.g., naphthoquinones) .
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and degradation pathways .
What data gaps exist in the ecotoxicological profile of this compound, and how should they be prioritized?
Advanced Research Question
Identified gaps (per ATSDR guidelines ):
- Long-Term Ecotoxicity : Limited data on chronic effects in aquatic organisms (e.g., Daphnia magna). Prioritize full-lifecycle assays at environmentally relevant concentrations (0.1–10 µg/L).
- Bioaccumulation Potential : No studies on lipid-water partitioning (log Kow). Use OECD 305 guidelines to measure bioconcentration factors (BCFs).
- Sediment Interactions : Assess adsorption/desorption kinetics in soil-sediment systems using column experiments .
Q. Methodological Notes
- Literature Screening : Follow ATSDR protocols (Table B-1) to prioritize peer-reviewed studies and translate non-English data .
- Theoretical Frameworks : Align mechanistic studies with chemical reactivity theories (e.g., Hammett constants for substituent effects) .
- Data Transparency : Report raw datasets and analytical codes to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
